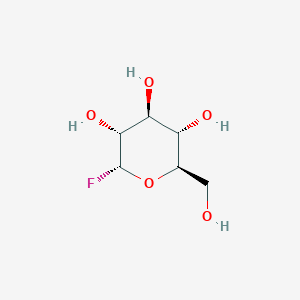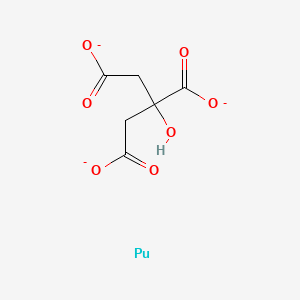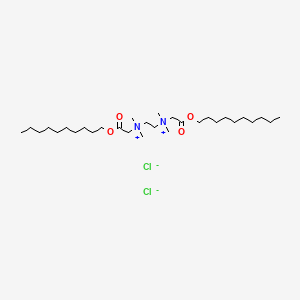
alpha-D-Glucopyranosyl fluoride
Overview
Description
Alpha-D-Glucopyranosyl fluoride can serve as the D-glucopyranosyl donor for the glycosyltransferase from Streptococcus mutans . The products of the reaction are a D-glucan of high molecular weight and fluoride ion .
Synthesis Analysis
The solvolysis of alpha-D-glucopyranosyl fluoride in hexafluoro-2-propanol gives two products, 1,1,1,3,3,3-hexafluoropropan-2-yl alpha-D-glucopyranoside and 1,6-anhydro-beta-D-glucopyranose .
Molecular Structure Analysis
The X-ray analyses of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl fluoride, C (14)H (19)FO (9), (I), and the corresponding maltose derivative 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl- (1–>4)-2,3,6-tri-O-acetyl-alpha-D-glucopyranosyl fluoride, C (26)H (35)FO (17), (II), are reported .
Chemical Reactions Analysis
The solvolysis of alpha-D-glucopyranosyl fluoride in hexafluoro-2-propanol gives two products, 1,1,1,3,3,3-hexafluoropropan-2-yl alpha-D-glucopyranoside and 1,6-anhydro-beta-D-glucopyranose .
Physical And Chemical Properties Analysis
Alpha-D-Glucopyranosyl fluoride has a molecular weight of 182.15 g/mol. It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 .
Scientific Research Applications
Glycoside Hydrolase Research
Alpha-D-Glucopyranosyl fluoride is used in the study of glycoside hydrolases, a family of enzymes that hydrolytically cleave glycosidic bonds. For instance, it has been used to investigate the hydrolysis of alpha-D-glucopyranosyl fluoride by inverting glycoside hydrolases .
Enzymatic Synthesis of Glycosyl Compounds
This compound is also used in the enzymatic synthesis of glycosyl compounds. Enzymes used in this process have been optimized for reaction conditions, substrate specificity, and enzymatic properties .
Study of Transition States in Enzymatic Reactions
Alpha-D-Glucopyranosyl fluoride is used to study transition states in enzymatic reactions. For example, it has been used to explore the generation of free energy surfaces in the hydrolysis of alpha-D-glucopyranosyl fluoride promoted by an inverting alpha-glucosidase .
Investigation of Kinetic Isotope Effects
This compound is used to measure kinetic isotope effects (KIEs) in the catalyzed hydrolysis of alpha-D-glucopyranosyl fluoride by inverting glycoside hydrolases .
Research on Carbohydrate Metabolism
Alpha-D-Glucopyranosyl fluoride is used in research on carbohydrate metabolism, which is central to life. Enzymes that add or remove sugar units are found in all biological kingdoms and play key roles in this process .
Study of Glycopyranosyl Fluoride Substrates
This compound is used to probe the mechanism of action of enzymes with glycopyranosyl fluoride substrates. These substrates do not cause steric clashes in the aglycone (leaving group) binding locus, making them useful for such studies .
Mechanism of Action
Target of Action
Alpha-D-Glucopyranosyl fluoride primarily targets glycoside hydrolases (GHs) . These enzymes are found in all biological kingdoms and play a crucial role in carbohydrate metabolism . They catalyze the biochemical transfer of carbohydrate units from donor sugars to acceptor biomolecules or water .
Mode of Action
Alpha-D-Glucopyranosyl fluoride interacts with its targets, the glycoside hydrolases, through a process of hydrolysis . This interaction involves the departure of a fluoride ion within a glycoside hydrolase active site that stabilizes pyranosylium ion-like transition states . The catalysis is driven solely by H-bonding assistance from an enzymatic carboxylic acid residue . No assistance is required from the bound nucleophile, which in these two cases is either a water molecule (GH15) or a sugar hydroxyl group (GH55) .
Biochemical Pathways
The hydrolysis of Alpha-D-Glucopyranosyl fluoride by glycoside hydrolases affects the carbohydrate metabolism pathway . This process results in the biochemical transfer of carbohydrate units from donor sugars to acceptor biomolecules or water . The specific downstream effects of this process depend on the specific glycoside hydrolase involved and the broader metabolic context.
Pharmacokinetics
The compound’s interaction with glycoside hydrolases suggests that it may be metabolized through the carbohydrate metabolism pathway .
Result of Action
The hydrolysis of Alpha-D-Glucopyranosyl fluoride by glycoside hydrolases results in the formation of D-glucose . This process involves either configurational inversion or retention, depending on the specific enzyme involved . The transition states for both enzymatic reactions are essentially identical .
Future Directions
In addition to alpha-D-fluoroglucose, the glycosyl donors alpha-D-fluoromaltose and alpha-D-fluorogalactose underwent glycosylation with Boc-Tyr-OH under the reaction conditions, providing O-glycosyl . This suggests potential future directions for research and applications of alpha-D-Glucopyranosyl fluoride and similar compounds.
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMYEINZLWEOQU-DVKNGEFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)F)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-Glucopyranosyl fluoride | |
CAS RN |
2106-10-7 | |
| Record name | 1-Fluoro-1-deoxy-?-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Methyl 2-(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-3-[(4-methoxy-2-nitrophenyl)carbamoyl]-3-oxopropanoate](/img/structure/B1197194.png)

